molecular formula C18H19F2N5OS B6458062 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 2549045-43-2

2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No. B6458062
M. Wt: 391.4 g/mol
InChI Key: FEBADGOOWYWMQD-UHFFFAOYSA-N
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Description

The compound “2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole” is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative . It is part of a new library of compounds that have been designed and synthesized through a multi-step procedure . The compound is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Synthesis Analysis

The synthesis of this compound involves a multi-step procedure . The compound has been evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The compound has been part of difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compound is a white crystalline solid with a melting point of 160–162°C .

Future Directions

The compound is part of a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives . These compounds have been designed and synthesized for their potential biological activity . The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . Therefore, future research could focus on further modifications and testing of these compounds for various biological activities.

properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5OS/c1-11-21-12(17(19)20)10-15(22-11)24-6-8-25(9-7-24)18-23-16-13(26-2)4-3-5-14(16)27-18/h3-5,10,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBADGOOWYWMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

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